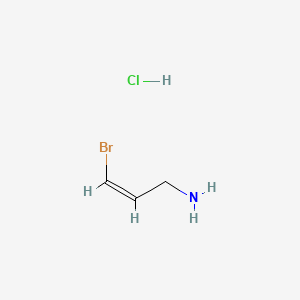
(2Z)-3-bromoprop-2-en-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-bromoprop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C3H6BrN·HCl It is a derivative of allylamine, where the bromine atom is attached to the second carbon of the propene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-bromoprop-2-en-1-amine hydrochloride typically involves the bromination of allylamine. One common method is the addition of bromine to allylamine in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product. The resulting (2Z)-3-bromoprop-2-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and subsequent acidification can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-bromoprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding prop-2-en-1-amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyano, and methoxy derivatives of prop-2-en-1-amine.
Oxidation: Products include oximes and nitriles.
Reduction: The major product is prop-2-en-1-amine.
Aplicaciones Científicas De Investigación
(2Z)-3-bromoprop-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various functionalized amines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the synthesis of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2Z)-3-bromoprop-2-en-1-amine hydrochloride involves its interaction with biological molecules through nucleophilic substitution reactions. The bromine atom can be replaced by nucleophiles present in biological systems, leading to the formation of new compounds with potential biological activities. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-3-chloroprop-2-en-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
(2Z)-3-iodoprop-2-en-1-amine hydrochloride: Similar structure but with an iodine atom instead of bromine.
(2Z)-3-fluoroprop-2-en-1-amine hydrochloride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(2Z)-3-bromoprop-2-en-1-amine hydrochloride is unique due to the specific reactivity of the bromine atom, which can undergo a variety of substitution reactions. The compound’s ability to form stable intermediates and products makes it valuable in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C3H7BrClN |
|---|---|
Peso molecular |
172.45 g/mol |
Nombre IUPAC |
(Z)-3-bromoprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C3H6BrN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1-; |
Clave InChI |
ORSULGFDFNVWBS-ODZAUARKSA-N |
SMILES isomérico |
C(/C=C\Br)N.Cl |
SMILES canónico |
C(C=CBr)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13464257.png)
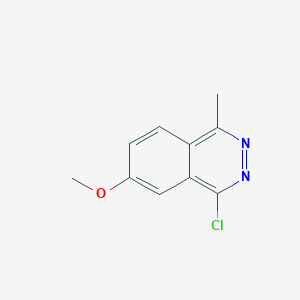
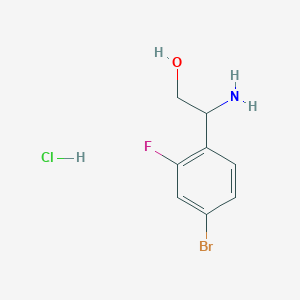
![3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers](/img/structure/B13464283.png)
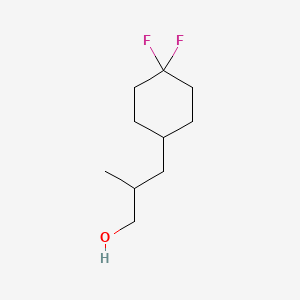
![6-Azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13464312.png)
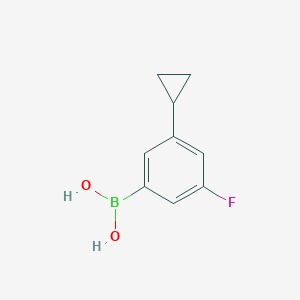
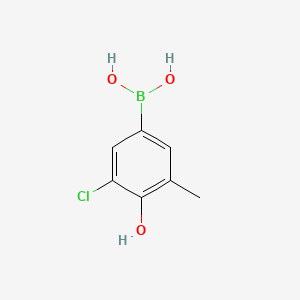
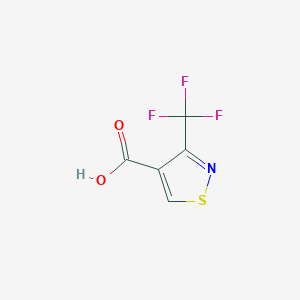

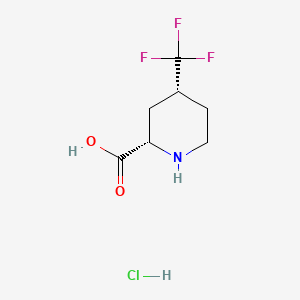
![Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464336.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13464337.png)
![3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13464344.png)
